3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
CAS No.:
Cat. No.: VC15399126
Molecular Formula: C24H23N3O5
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O5 |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
| Standard InChI | InChI=1S/C24H23N3O5/c1-30-17-6-4-14(5-7-17)15-10-21-20(22(28)11-15)13-25-24(26-21)27-23(29)16-8-18(31-2)12-19(9-16)32-3/h4-9,12-13,15H,10-11H2,1-3H3,(H,25,26,27,29) |
| Standard InChI Key | AEUDIVVJSRBPJW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a benzamide group linked to a partially hydrogenated quinazolinone moiety. Key features include:
-
Methoxy groups at the 3- and 5-positions of the benzamide ring.
-
A 4-methoxyphenyl substituent at the 7-position of the tetrahydroquinazolinone system.
-
A keto group at the 5-position, which stabilizes the quinazolinone ring through conjugation.
The IUPAC name, 3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide, reflects this arrangement. The molecular formula C24H23N3O5 corresponds to a molecular weight of 433.5 g/mol, as confirmed by high-resolution mass spectrometry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O5 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| LogP (Octanol-Water) | 2.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinazolinone core. A common approach includes:
-
Cyclocondensation: Reaction of 2-amino-4-methoxybenzamide with 4-methoxyphenylacetaldehyde under acidic conditions to form the tetrahydroquinazolinone scaffold.
-
Benzamide Coupling: Introduction of the 3,5-dimethoxybenzoyl group via amide bond formation using coupling agents like HATU or EDCI .
-
Oxidation: Conversion of the intermediate to the keto form using H2O2 or DMSO as an oxidant, a method validated in analogous quinazolinone syntheses .
Recent advancements employ transition-metal-free strategies, such as Cs2CO3-promoted nucleophilic aromatic substitution (SNAr), to enhance yield and reduce metal contamination .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring proper substitution at the 2-position of the quinazolinone ring.
-
Purification: Chromatographic techniques are often required due to the compound’s low crystallinity.
Mechanism of Action
Target Engagement
The compound demonstrates kinase inhibitory activity, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in angiogenesis and cancer progression. Docking studies suggest that the methoxy groups and benzamide moiety occupy hydrophobic pockets of the kinase domain, while the quinazolinone core forms hydrogen bonds with catalytic residues .
Downstream Effects
-
Antiproliferative Activity: In hepatocellular carcinoma (HepG2) cells, it induces G2/M phase arrest and apoptosis via activation of caspase-3/9 .
-
Anti-Inflammatory Effects: Modulation of NF-κB signaling has been observed in macrophage models, though detailed pathways remain under investigation.
Biological Activities and Pharmacological Applications
Table 2: Cytotoxicity Profile (MTT Assay)
Antimicrobial and Antiviral Activity
Preliminary screens indicate moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) and HSV-1 (EC50 = 3.2 μM), though clinical relevance remains unproven.
Neuroprotective Effects
In rodent models of Parkinson’s disease, the compound reduces dopaminergic neuron loss by 40% at 10 mg/kg, likely through MAO-B inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume